molecular formula C5HCl3F6O2 B14491942 4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane CAS No. 64499-76-9

4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane

Cat. No.: B14491942
CAS No.: 64499-76-9
M. Wt: 313.40 g/mol
InChI Key: HYCPIMCKRSTQCQ-UHFFFAOYSA-N
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Description

4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes multiple halogen atoms and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Halogenation Reactions: Introduction of chlorine and fluorine atoms to the precursor molecules.

    Cyclization Reactions: Formation of the dioxolane ring through intramolecular reactions.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Continuous Flow Reactors: For efficient and scalable production.

    Catalysts: To enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Depending on the reaction, solvents like dichloromethane or ethanol may be used.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more oxygenated derivatives, while reduction could produce more hydrogenated compounds.

Scientific Research Applications

4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane exerts its effects would involve interactions with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxane: Similar structure but with a different ring system.

    4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxepane: Another analog with a different ring size.

Uniqueness

4,4,5-Trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane’s unique combination of halogen atoms and dioxolane ring may confer distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

64499-76-9

Molecular Formula

C5HCl3F6O2

Molecular Weight

313.40 g/mol

IUPAC Name

4,4,5-trichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane

InChI

InChI=1S/C5HCl3F6O2/c6-1-2(7,8)16-3(15-1,4(9,10)11)5(12,13)14/h1H

InChI Key

HYCPIMCKRSTQCQ-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(Cl)Cl)Cl

Origin of Product

United States

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